molecular formula C24H19N5O3 B2418512 N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031591-47-5

N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2418512
CAS No.: 1031591-47-5
M. Wt: 425.448
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Description

N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the fusion of triazole and quinazoline moieties, which are known for their significant pharmacological activities

Preparation Methods

The synthesis of N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often involve refluxing in solvents like acetonitrile or glacial acetic acid . Industrial production methods may employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .

Comparison with Similar Compounds

N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can be compared with other triazoloquinazoline derivatives, such as:

Biological Activity

N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties supported by recent research findings.

Chemical Structure and Properties

  • Common Name : this compound
  • CAS Number : 1031591-47-5
  • Molecular Formula : C19H18N4O2
  • Molecular Weight : 334.37 g/mol

The compound features a quinazoline core with various functional groups that contribute to its biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of quinazoline derivatives. For instance, compounds similar to N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline have shown significant inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in THP-1 monocytic cells. The IC50 values for some derivatives were reported to be less than 50 µM, indicating potent anti-inflammatory properties .

Table 1: Anti-inflammatory Activity of Quinazoline Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound 13i<50Inhibition of NF-kB
Compound 16<50Inhibition of MAPK pathways

2. Antimicrobial Activity

The antimicrobial activity of quinazoline derivatives has also been explored. A study demonstrated that certain synthesized compounds exhibited significant antibacterial effects against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

3. Anticancer Activity

Anticancer properties are particularly notable in quinazoline derivatives. Research indicates that compounds like N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways such as EGFR and VEGF .

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
N-(4-methoxybenzyl)-...MCF70.096
N-(4-methoxybenzyl)-...A5490.120

Case Studies

A significant case study focused on the synthesis and evaluation of a series of quinazoline derivatives for their anticancer activity. The results showed that specific substitutions on the quinazoline ring enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Another study investigated the anti-inflammatory effects of similar compounds in vivo using animal models of chronic inflammation. The findings indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGDZTRAJJIZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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